

# A Comparative Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex molecules, comprising a monoclonal antibody (mAb) linked to a potent cytotoxic payload, are designed to selectively deliver chemotherapy to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[1][2] However, the structural complexity and presence of non-human components can lead to the development of an unwanted immune response, generating anti-drug antibodies (ADAs).

ADA formation can have a range of clinical consequences, from being benign to altering the ADC's pharmacokinetics (PK), reducing efficacy, and causing adverse events.[3] Therefore, a thorough assessment of immunogenicity is a critical component of ADC development. This guide provides a comparative overview of the methods used to evaluate the immunogenicity of ADCs, complete with experimental data, detailed protocols, and workflow diagrams.

# The Tiered Approach to Immunogenicity Testing

The assessment of immunogenicity for ADCs follows a multi-tiered strategy, as recommended by regulatory agencies. This approach is designed to first sensitively screen for all potential ADA-positive samples and then specifically confirm and characterize true positive responses.

[4]

The process begins with a sensitive screening assay to identify potentially positive samples. These are then subjected to a confirmatory assay to eliminate false positives. Confirmed



positive samples are further characterized to determine the ADA titer, domain specificity (i.e., which part of the ADC is being targeted), and neutralizing capacity.[4][5]





Click to download full resolution via product page

**Figure 1.** Tiered workflow for ADC immunogenicity assessment.

# In Vitro Assays for Anti-Drug Antibody (ADA) Detection

The foundation of immunogenicity testing is the detection of binding ADAs in patient serum. Several immunoassay platforms are available, each with distinct advantages and limitations. The choice of assay depends on factors such as the specific ADC, required sensitivity, and expected drug levels in the samples.

### **Comparison of ADA Assay Platforms**

A summary of common ADA detection platforms is provided below. The bridging assay format is widely used for ADCs as it can detect all isotypes of bivalent ADAs.[6]



| Platform                                                   | Principle                                                                                                                                              | Typical<br>Sensitivit<br>y | Drug<br>Tolerance   | Throughp<br>ut | Key<br>Advantag<br>es                                      | Key<br>Disadvant<br>ages                                          |
|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------|---------------------|----------------|------------------------------------------------------------|-------------------------------------------------------------------|
| ELISA<br>(Enzyme-<br>Linked<br>Immunosor<br>bent<br>Assay) | ADC is used to capture and detect bivalent ADAs in a "bridge" format, with an enzymatic substrate producing a colorimetric or fluorometri c signal.[7] | 100-500<br>ng/mL           | Low to<br>Moderate  | High           | Cost-<br>effective,<br>widely<br>available<br>technology.  | Susceptibl<br>e to matrix<br>effects,<br>lower drug<br>tolerance. |
| ECL<br>(Electroche<br>miluminesc<br>ence)                  | Similar to ELISA, but uses ruthenium- labeled reagents that emit light upon electroche mical stimulation, enhancing signal-to- noise ratio.            | 10-100<br>ng/mL            | Moderate<br>to High | High           | High sensitivity, wide dynamic range, good drug tolerance. | Requires<br>specialized<br>instrument<br>ation.                   |
| SPR<br>(Surface                                            | A label-free<br>method                                                                                                                                 | 1-10 μg/mL                 | High                | Low            | Provides<br>kinetic data                                   | Lower<br>throughput,                                              |



| Plasmon<br>Resonance<br>)                                         | that detects mass changes on a sensor chip coated with the ADC as ADAs bind in real- time.[8]                                                                                      |                 |          |      | (on/off<br>rates), high<br>drug<br>tolerance.                             | complex data analysis, less sensitive for screening. |
|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|----------|------|---------------------------------------------------------------------------|------------------------------------------------------|
| AlphaLISA<br>(Amplified<br>Luminesce<br>nt<br>Proximity<br>Assay) | A homogene ous (no- wash) bead- based assay where binding of ADA to bead- conjugated ADC brings donor and acceptor beads into proximity, generating a chemilumin escent signal.[9] | 25-100<br>ng/mL | Moderate | High | Homogene<br>ous format<br>simplifies<br>workflow,<br>good<br>sensitivity. | Can be sensitive to matrix interference.             |

Sensitivity and drug tolerance are general estimates and highly dependent on the specific assay, ADC, and positive control used.[10]



# Experimental Protocol: Bridging ELISA for ADA Screening

This protocol provides a general framework for a bridging ELISA to detect ADAs against an ADC.

1. Principle: Bivalent ADAs in a sample act as a bridge between ADC coated on a microplate and a labeled ADC in solution. The amount of labeled ADC detected is proportional to the amount of ADA present.[6]

#### 2. Materials:

- 96-well microtiter plates (e.g., high-binding capacity)
- ADC (for coating and conjugation)
- Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-Biotin)
- Detection label (e.g., Horseradish Peroxidase HRP)
- Streptavidin-HRP
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 5% BSA)
- Assay Diluent (e.g., PBS with 1% BSA)
- Substrate (e.g., TMB for HRP)
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Patient serum samples, positive and negative controls
- Plate reader
- 3. Procedure:[11][12][13]



#### Reagent Preparation:

- Coat ADC onto the microtiter plate (e.g., 1 μg/mL in PBS) and incubate overnight at 4°C.
- Biotinylate a separate batch of ADC according to the manufacturer's protocol.

#### Assay Steps:

- Wash the coated plate 3-5 times with Wash Buffer.
- Block non-specific binding sites by adding 300 μL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature (RT).
- Wash the plate 3-5 times.
- Add 100 μL of diluted samples (e.g., 1:10 in Assay Diluent), controls, and standards to the wells. Incubate for 1-2 hours at RT.
- Wash the plate 3-5 times.
- Add 100 μL of biotinylated ADC (e.g., 1-2 μg/mL in Assay Diluent) to each well. Incubate for 1 hour at RT.
- Wash the plate 3-5 times.
- Add 100 μL of Streptavidin-HRP (diluted in Assay Diluent) to each well. Incubate for 30 minutes at RT in the dark.
- Wash the plate 5-10 times.
- Add 100 μL of TMB substrate and incubate until sufficient color develops (5-15 minutes).
- $\circ$  Add 100 µL of Stop Solution to quench the reaction.

#### Data Analysis:

• Read the absorbance at 450 nm.



- Establish a cut-point from the mean signal of negative control samples plus a statistically derived factor (e.g., 3 standard deviations).
- Samples with a signal above the cut-point are considered presumptively positive.

# **Neutralizing Antibody (NAb) Assays**

Confirmed ADA-positive samples must be evaluated for neutralizing capacity. NAbs are a sub-population of ADAs that inhibit the biological activity of the ADC. For ADCs, this typically means blocking the ADC from binding to its target antigen on the cancer cell, thereby preventing internalization and payload delivery.





Click to download full resolution via product page

Figure 2. Mechanism of ADC action and NAb interference.



## **Comparison of NAb Assay Formats**

Cell-based assays are strongly recommended by regulatory authorities as they are most reflective of the in vivo mechanism of action.[4]

| Assay Type                                  | Principle                                                                                                                                 | Biological<br>Relevance | Complexity | Key<br>Advantages                                                                                                               | Key<br>Disadvanta<br>ges                                                                         |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|------------|---------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Cell-Based<br>Assays                        | Measures the ability of ADAs to inhibit an ADC-mediated biological effect (e.g., cytotoxicity, cell proliferation) in a target cell line. | High                    | High       | Reflects the in vivo mechanism of action; detects NAbs that interfere with any step of the process (binding, internalization ). | Can be variable, lower throughput, susceptible to matrix interference, difficult to develop.[14] |
| Competitive<br>Ligand-<br>Binding<br>Assays | Measures the ability of ADAs to compete with the ADC's target receptor for binding to the ADC in an immunoassay format.                   | Moderate                | Moderate   | Higher throughput, more robust, and less variable than cell-based assays.                                                       | May not detect NAbs that act via mechanisms other than direct binding inhibition.                |

# Experimental Protocol: Cell-Based Cytotoxicity NAb Assay



1. Principle: This assay measures the ability of NAbs in a patient sample to rescue target cells from ADC-induced cell death. A reduction in the ADC's cytotoxic effect in the presence of the sample indicates the presence of NAbs.

#### 2. Materials:

- Target cancer cell line (expressing the antigen of interest)
- Cell culture medium and supplements (e.g., FBS)
- ADC therapeutic
- Patient serum samples, positive NAb control, and negative control
- 96-well flat-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS)
- Luminometer or spectrophotometer
- 3. Procedure:[3]
- Cell Plating:
  - Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Sample Preparation:
  - Acid-dissociate serum samples to free ADAs from circulating ADC complexes, followed by neutralization.
  - Pre-incubate the treated serum samples with a fixed, sub-maximal concentration of the ADC for 1-2 hours at 37°C. This allows any NAbs present to bind to the ADC.
- Cell Dosing:



- Remove the culture medium from the cells and add the ADC/serum mixtures to the appropriate wells.
- Include controls: cells only (max viability), cells + ADC (min viability), cells + ADC + NAb positive control, cells + ADC + negative control serum.

#### Incubation:

 Incubate the plates for a period sufficient to allow the ADC to induce cytotoxicity (e.g., 72-120 hours).

#### Viability Readout:

- Add the cell viability reagent according to the manufacturer's instructions.
- Read the signal (luminescence or absorbance) on a plate reader.

#### Data Analysis:

- Calculate the percentage of neutralization for each sample relative to the controls.
- Establish a cut-point based on the response of drug-naïve serum samples. Samples showing neutralization above the cut-point are considered NAb positive.

## **Clinical Immunogenicity of Approved ADCs**

The incidence of ADAs varies among different ADCs and patient populations. For many approved ADCs, the immunogenicity rates are comparable to those of monoclonal antibodies, and the clinical impact is often low or not apparent.[5][10]



| ADC                                            | Target   | Payload             | ADA<br>Incidence<br>(%) | NAb<br>Incidence<br>(%) | Reported<br>Clinical<br>Impact                                          |
|------------------------------------------------|----------|---------------------|-------------------------|-------------------------|-------------------------------------------------------------------------|
| Brentuximab<br>vedotin<br>(Adcetris®)          | CD30     | MMAE                | ~37%                    | ~62% of<br>ADA+         | Higher incidence of infusion reactions in ADA-positive patients.[5]     |
| Ado-<br>trastuzumab<br>emtansine<br>(Kadcyla®) | HER2     | DM1                 | ~5.3%                   | N/A                     | No apparent impact on PK, safety, or efficacy.[3][5]                    |
| Gemtuzumab<br>ozogamicin<br>(Mylotarg®)        | CD33     | Calicheamici<br>n   | ~1%                     | N/A                     | Low incidence, with one report of transient shortness of breath.[5][10] |
| Inotuzumab<br>ozogamicin<br>(Besponsa™)        | CD22     | Calicheamici<br>n   | ~3%                     | N/A                     | No effect on<br>ADC<br>clearance<br>observed.[10]                       |
| Enfortumab<br>vedotin<br>(Padcev®)             | Nectin-4 | MMAE                | ~3.8%                   | N/A                     | No identified impact on PK, efficacy, or safety.                        |
| Trastuzumab<br>deruxtecan<br>(Enhertu®)        | HER2     | Topo I<br>Inhibitor | ~1-2%                   | ~15-28% of<br>ADA+      | No identified impact on PK, efficacy, or safety.                        |



Data compiled from product inserts and published literature.[5][10] N/A: Data not consistently reported.

### Conclusion

Assessing the immunogenicity of ADCs is a complex but essential part of their development. It requires a strategic, tiered approach utilizing a suite of validated assays to detect, confirm, and characterize anti-drug antibodies. While in vitro binding assays like ELISA and ECL are the workhorses for screening, biologically relevant cell-based neutralizing antibody assays are critical for understanding the potential clinical impact of an immune response. The data from approved ADCs suggest that while immunogenicity is a key consideration, it can often be managed, and its clinical impact may be limited. Continued refinement of these analytical methods will further ensure the safe and effective development of next-generation ADC therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Stepping Forward in Antibody-drug Conjugate Development PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. q2labsolutions.com [q2labsolutions.com]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific JP [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]



- 10. tandfonline.com [tandfonline.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580650#methods-to-assess-the-immunogenicity-of-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com